Cyclobutyl 2-(3-pyrrolinomethyl)phenyl ketone

Description

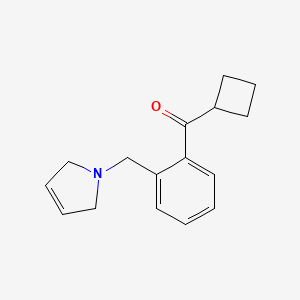

Cyclobutyl 2-(3-pyrrolinomethyl)phenyl ketone is a substituted aryl ketone featuring a cyclobutyl group attached to a ketonic carbon and a pyrrolinomethyl substituent at the 2-position of the phenyl ring. The cyclobutyl group introduces ring strain, which influences its chemical behavior, while the pyrrolinomethyl substituent may modulate electronic and steric effects .

Properties

IUPAC Name |

cyclobutyl-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c18-16(13-7-5-8-13)15-9-2-1-6-14(15)12-17-10-3-4-11-17/h1-4,6,9,13H,5,7-8,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRARODDSVKWTHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=CC=C2CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643960 | |

| Record name | Cyclobutyl{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-90-1 | |

| Record name | Cyclobutyl[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyl{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Cyclobutyl 2-(3-pyrrolinomethyl)phenyl ketone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

The compound features a cyclobutyl group attached to a phenyl ketone, with a pyrrolinomethyl moiety. The general structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Cyclobutyl Group : This can be achieved through cyclization reactions of suitable precursors.

- Introduction of the Pyrrolinomethyl Group : This step often involves nucleophilic substitution reactions where pyrrolidine derivatives are reacted with the cyclobutyl phenyl ketone precursor.

- Final Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For example, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells, by inducing apoptosis. The mechanism appears to involve the modulation of specific signaling pathways related to cell growth and survival.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby disrupting cellular processes critical for cancer cell survival.

- Receptor Modulation : It may also bind to specific receptors on cell membranes, affecting signal transduction pathways that regulate cell growth and apoptosis.

Case Studies

-

Study on Antimicrobial Effects :

- A study conducted on various bacterial strains found that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 10-50 µg/mL, indicating significant antibacterial activity.

-

Anticancer Efficacy :

- In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a reduction of cell viability by approximately 60% at a concentration of 25 µM after 48 hours. Apoptosis assays confirmed increased rates of programmed cell death.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Less effective in similar structures |

| Anticancer Activity | Induces apoptosis in cancer cell lines | Varies widely among analogs |

| Mechanism of Action | Enzyme inhibition and receptor modulation | Often limited to one pathway |

Comparison with Similar Compounds

Cycloalkyl Phenyl Ketones

Kinetic studies comparing cycloalkyl phenyl ketones (e.g., cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl phenyl ketones) reveal trends in reactivity driven by ring strain and conformational effects. Data from sodium borohydride reductions at 0°C show the following relative reaction rates (acetophenone = 1.00):

| Compound | Relative Rate (0°C) | Reference |

|---|---|---|

| Cyclopropyl phenyl ketone | 0.12 | |

| Cyclobutyl phenyl ketone | 0.23 | |

| Cyclopentyl phenyl ketone | 0.36 | |

| Cyclohexyl phenyl ketone | 0.25 |

Key Findings :

- Ring Strain Effects : Cyclopropyl phenyl ketone exhibits the lowest reactivity due to high angular strain, which impedes hydride attack. Cyclobutyl phenyl ketone, with reduced strain, reacts nearly twice as fast .

- Conformational Flexibility : Cyclopentyl phenyl ketone shows the highest reactivity, attributed to optimal balance between reduced ring strain and favorable transition-state geometry. The unexpected lower rate for cyclohexyl phenyl ketone (vs. cyclopentyl) remains unexplained but may relate to torsional strain in the six-membered ring .

Substituent Effects: Pyrrolinomethyl vs. Thiomorpholinomethyl

Structural analogs with modified substituents highlight electronic and steric influences:

- This may alter solubility and reactivity in reduction or nucleophilic addition reactions .

- Cyclobutyl 4-(Pyrrolidinomethyl)phenyl Ketone (CAS 898776-99-3): Positional isomerism (2- vs. 4-substituent) affects steric hindrance near the ketone.

Reduction Behavior with Triethylsilane

Cyclobutyl phenyl ketone undergoes rapid reduction with triethylsilane in acidic media, forming phenylcyclobutylmethane and other products. Comparatively, cyclopropyl phenyl ketone reacts slower under identical conditions, reinforcing the role of ring strain in reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.